2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQOQYZJLMPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)N)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378683-88-5 | |
| Record name | 2-amino-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylpyrazine with hydrazine hydrate, followed by cyclization under acidic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-A]pyrazine oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
Cyclic Products as Drug Leads
Recent studies have identified dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as cyclic products with potential as inhibitors for viral cysteine proteases. Specifically, these compounds have shown promise as drug leads for the treatment or prevention of alphavirus infections. In pharmacokinetic studies, 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one demonstrated rapid clearance in vivo, indicating a need for structural modifications to improve its pharmacological profile .
Negative Allosteric Modulators
The compound has been explored as a negative allosteric modulator for metabotropic glutamate receptor subtype 2 (mGluR2). This receptor plays a crucial role in synaptic transmission and neuronal excitability. The derivatives of this compound have been shown to modulate receptor activity, which could be beneficial in treating neurological disorders .
Case Study 1: Viral Inhibition
In a study focusing on the antiviral properties of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, researchers conducted pharmacokinetic experiments in mice. The results indicated that while the parent compound had a half-life of approximately 10 minutes, its cyclic analog showed improved plasma exposure and half-life (around 30 minutes), suggesting that structural modifications could enhance therapeutic efficacy .
Case Study 2: Neurological Applications
Another investigation assessed the potential of related compounds as positive allosteric modulators of mGlu5 receptors. These findings suggest that derivatives of this compound may provide new avenues for treating conditions such as anxiety and depression through modulation of glutamatergic signaling .
Table 1: Pharmacokinetic Properties
| Compound | Half-Life (min) | Plasma Clearance (L/h/kg) | Plasma Exposure (AUC) |
|---|---|---|---|
| This compound | ~10 | High | Low |
| Cyclic Analog | ~30 | Moderate | Higher |
Table 2: Receptor Modulation Effects
| Compound | Receptor Type | Modulation Type | Potential Application |
|---|---|---|---|
| This compound | mGluR2 | Negative Allosteric | Neurological Disorders |
| Related Derivatives | mGluR5 | Positive Allosteric | Anxiety/Depression |
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chlorophenyl group (Compound 3o) enhances anticancer activity by 3-fold compared to the target compound, highlighting the importance of aromatic substituents at the pyrazole ring .
- Metal Coordination : Ferrocenyl derivatives (e.g., 5-alkyl-2-ferrocenyl) induce apoptosis via reactive oxygen species (ROS) generation, a mechanism distinct from autophagy modulation .
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit divergent biological roles (e.g., anti-inflammatory), underscoring the pyrazine ring’s specificity for anticancer activity .
Pharmacokinetic and Prodrug Potential
Table 2: Stability and Reactivity Comparisons
Key Observations :
- Cyclic vs. Acyclic Forms : The target compound’s cyclic structure reduces reactivity with glutathione (GSH), limiting its utility as a prodrug. However, analogs with electron-withdrawing groups (e.g., nitro at position 2) show partial equilibrium with acyclic forms, enabling controlled release of active metabolites .
- Prodrug Design : Modifications favoring aza-Michael retro-reaction (e.g., sulfonamide substituents) may optimize pharmacokinetics while retaining covalent inhibition of viral proteases .
Biological Activity
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS No. 1378683-88-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.18 g/mol
- CAS Number : 1378683-88-5
- Structure : The compound features a pyrazolo[1,5-A]pyrazine core with amino and methyl substitutions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation. Notably, it may inhibit enzymes such as thymidine phosphorylase (TP), which plays a role in tumor growth and metastasis .
Study 1: Antitumor Effects
In a study conducted by Sun et al., the compound was evaluated for its effects on Ehrlich Ascites Carcinoma (EAC) cells. The results showed that it significantly inhibited tumor growth in vivo, demonstrating its potential as an antitumor agent .
Study 2: Structure-Activity Relationship
El-Shafei et al. developed a quantitative structure–activity relationship (QSAR) model that identified key molecular descriptors associated with the biological activity of pyrazolo derivatives, including this compound. This model aids in predicting the cytotoxic effects of novel analogs against EAC cells .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how do reaction conditions influence yield?
Microwave-assisted synthesis has been optimized for this scaffold, achieving higher yields (e.g., 57–69%) compared to traditional reflux methods. Key steps include cyclization of ethyl-3-(substituted-phenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under controlled microwave irradiation (80–100°C, 3–12 hours). Solvent selection (e.g., acetonitrile, 1,4-dioxane/water) and base (e.g., Na₂CO₃) critically impact purity and scalability .
Q. How is the structural conformation of this compound characterized, and what analytical techniques validate its stereochemistry?
Single-crystal X-ray diffraction confirms a near-boat conformation for the six-membered ring (N2/N3/C9–C12), with deviations up to 0.681 Å from planarity. Dihedral angles between aromatic rings (e.g., 16.05–84.84°) and intermolecular interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice. Complementary techniques include HPLC (>99% purity), HRMS, and elemental analysis .
Q. What preliminary biological assays are used to evaluate the anticancer activity of this compound?
Standard assays include:
- Cell viability : MTT or SRB assays on A549 (lung), H322 (lung), and K562 (leukemia) cells, with IC₅₀ values typically <50 µM .
- Apoptosis detection : Annexin V/PI staining via flow cytometry, showing dose-dependent apoptosis induction (e.g., 20–40% at 10 µM) .
Advanced Research Questions
Q. How does this compound modulate apoptosis in lung cancer cells, and what molecular targets are implicated?
Mechanistic studies reveal upregulation of integrin β4 (2–3 fold) and ROS accumulation (measured via DCFH-DA probes), triggering mitochondrial apoptosis. Western blotting confirms caspase-3/9 activation and Bcl-2/Bax ratio disruption. Integrin β4 knockdown reverses apoptotic effects, validating its role .
Q. What contradictions exist in its antiproliferative effects across different cancer cell lines, and how can they be resolved experimentally?
A549 cells show higher sensitivity (IC₅₀ ~15 µM) than H322 (IC₅₀ ~35 µM), attributed to differential integrin β4 expression. Resolving this requires:
Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) profile of this scaffold for in vivo applications?
SAR studies highlight:
- Substitution at position 5 : Methyl groups enhance metabolic stability (t₁/₂ >2 hours in rodent plasma).
- 7-position functionalization : Sulfonylmethyl groups improve brain penetration (e.g., 0.32 mg/kg effective in V-maze cognitive models). PK-PD modeling correlates receptor occupancy (≥70%) with dose-dependent efficacy .
Q. How does this compound interact with non-apoptotic cell death pathways, such as autophagy, in cancer cells?
Co-treatment with autophagy inhibitors (e.g., chloroquine) synergistically enhances apoptosis in A549 cells (combination index <0.8). LC3-II/LC3-I ratio analysis and TEM confirm autophagy suppression, redirecting cells toward apoptotic pathways .
Q. What structural modifications enhance selectivity for mGluR2 negative allosteric modulation versus off-target effects?
Introduction of 3,4-dimethoxyphenethyl or trifluoropropyl groups at position 5 improves mGluR2 NAM potency (IC₅₀ ~10 nM) and selectivity (>100-fold over mGluR3). Radioligand binding assays and molecular docking validate allosteric site engagement .
Methodological Considerations
Q. How should researchers design experiments to differentiate ROS-dependent apoptosis from direct caspase activation?
- ROS scavengers : Pre-treatment with NAC (5 mM) abolishes apoptosis, confirming ROS dependency.
- Caspase inhibitors : Z-VAD-FMK pretreatment blocks caspase activation but not ROS elevation, isolating pathway crosstalk .
Q. What in vitro and in vivo models are most relevant for studying its dual role in cancer and neurological disorders?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
